Bromobutid

Übersicht

Beschreibung

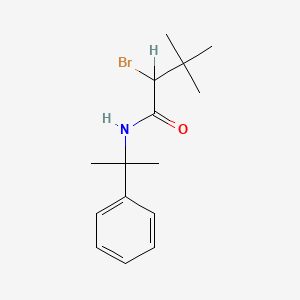

Bromobutide, known chemically as (RS)-2-bromo-N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, is a selective post-emergence herbicide primarily used in Japan. It is effective in controlling perennial weeds in paddy fields. Bromobutide is characterized by its low aqueous solubility and moderate volatility. It is moderately toxic to fish but has low mammalian toxicity .

Wissenschaftliche Forschungsanwendungen

Bromobutide is widely used in agricultural research, particularly in the study of herbicide efficacy and environmental impact. It is used to control a variety of annual and perennial weeds in paddy fields, making it a valuable tool in rice cultivation . Additionally, research on bromobutide’s degradation products helps in understanding its environmental fate and potential impacts on non-target organisms .

Wirkmechanismus

Target of Action

Bromobutide is a dopamine antagonist . It primarily targets dopamine D2 receptors , which are found in the brain and are involved in a variety of functions such as motor activity, motivation, reward, and the release of various hormones .

Mode of Action

Bromobutide interacts with its targets by binding to dopamine D2 receptors . This interaction inhibits the secretion of growth hormone from tumorigenic somatotroph cells or adenomas . The inhibition of growth hormone secretion is achieved by reducing the intracellular concentration of cyclic AMP (cAMP), which is facilitated by the coupling of DRD2 with Gi proteins . In normal individuals, the administration of bromobutide increases, rather than decreases, the release of growth hormone .

Biochemical Pathways

The primary biochemical pathway affected by Bromobutide is the dopamine signaling pathway . By binding to dopamine D2 receptors, Bromobutide inhibits the production of cAMP, a key messenger in the transduction of signals from many hormones and neurotransmitters . This leads to a decrease in the secretion of growth hormone, thereby affecting the growth and development of cells .

Result of Action

The molecular and cellular effects of Bromobutide’s action primarily involve the inhibition of growth hormone secretion from tumorigenic somatotroph cells or adenomas . This results in the control of conditions such as acromegaly, a disorder caused by excessive production of growth hormone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromobutide. For instance, in paddy fields, the herbicide Bromobutide was found to degrade to Bromobutide-debromo via photochemical reaction and metabolism . The runoff ratios of the applied Bromobutide from the paddy fields were calculated as 28 ± 16% . The respective mean values of the half-lives of Bromobutide in the paddy water and the soil were 2.7 ± 0.34 days and 6.9 ± 2.6 days, respectively . These findings suggest that environmental conditions such as light exposure and soil composition can significantly impact the action and efficacy of Bromobutide.

Biochemische Analyse

Biochemical Properties

Bromobutide plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the biosynthesis of essential amino acids in plants, thereby disrupting their growth . Bromobutide interacts with enzymes such as acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids. The nature of these interactions involves the binding of Bromobutide to the active site of the enzyme, leading to its inhibition and subsequent disruption of amino acid synthesis.

Cellular Effects

Bromobutide has notable effects on various types of cells and cellular processes. In plant cells, it inhibits cell division and growth by disrupting the synthesis of essential amino acids . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Bromobutide’s impact on cell signaling pathways includes the disruption of signals that regulate cell growth and division. Additionally, it alters gene expression by inhibiting the transcription of genes involved in amino acid biosynthesis, leading to reduced cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of Bromobutide involves its binding interactions with specific biomolecules. Bromobutide binds to the active site of acetolactate synthase, inhibiting its activity and preventing the synthesis of branched-chain amino acids . This inhibition leads to a cascade of effects, including the disruption of protein synthesis and cellular metabolism. Bromobutide’s mechanism of action also includes enzyme inhibition, which prevents the normal functioning of metabolic pathways essential for cell growth and division.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bromobutide change over time. Bromobutide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to Bromobutide has been observed to cause persistent inhibition of cell growth and division in plant cells. In vitro studies have shown that Bromobutide’s inhibitory effects on enzyme activity and cellular metabolism can last for several days, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

The effects of Bromobutide vary with different dosages in animal models. At low doses, Bromobutide has minimal impact on cellular function and metabolism . At higher doses, it can cause significant inhibition of enzyme activity and disruption of metabolic pathways. Toxic or adverse effects have been observed at high doses, including cellular toxicity and impaired growth. These threshold effects highlight the importance of dosage regulation in the application of Bromobutide.

Metabolic Pathways

Bromobutide is involved in several metabolic pathways, primarily those related to amino acid biosynthesis . It interacts with enzymes such as acetolactate synthase, which is essential for the production of branched-chain amino acids. Bromobutide’s inhibition of this enzyme disrupts the metabolic flux, leading to reduced levels of essential amino acids and impaired protein synthesis. Additionally, Bromobutide can affect other metabolic pathways by altering the levels of metabolites and cofactors involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, Bromobutide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Bromobutide’s localization within cells is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Once inside the cell, Bromobutide can accumulate in specific compartments, affecting its overall distribution and activity.

Subcellular Localization

The subcellular localization of Bromobutide plays a crucial role in its activity and function. Bromobutide is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . Targeting signals and post-translational modifications can direct Bromobutide to specific compartments or organelles, influencing its effectiveness. The localization of Bromobutide within the cell determines its accessibility to target enzymes and its overall impact on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromobutide is synthesized starting from α-methylstyrene, which is first converted to α,α-dimethylbenzylamine. This intermediate is then reacted with tert-butyl acetic acid derivative, 3,3-dimethyl-2-bromobutyryl chloride, in the presence of an acid-binding agent. The reaction is carried out at 40-45°C for about 4 hours. After the reaction, the mixture is treated with 10% sodium hydroxide solution to adjust the pH to 10-10.5 and cooled to 20°C to obtain the product with a purity of 99% and a yield of 95% .

Industrial Production Methods: Industrial production of bromobutide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Bromobutide undergoes several types of chemical reactions, including:

Photochemical Degradation: Bromobutide degrades to bromobutide-debromo, N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, via photochemical reactions.

Metabolic Degradation: In soil and water, bromobutide is metabolized to bromobutide-debromo.

Common Reagents and Conditions:

Photochemical Reactions: These reactions typically occur under sunlight or UV light exposure.

Metabolic Reactions: These reactions occur in the presence of soil and water microorganisms.

Major Products:

Vergleich Mit ähnlichen Verbindungen

- Thiobencarb

- Mefenacet

- Phthalide

Comparison: Bromobutide is unique in its specific inhibition of the HPPD enzyme, which distinguishes it from other herbicides like thiobencarb and mefenacet that target different pathways . Compared to phthalide, bromobutide shows a more rapid degradation in soil, making it less persistent in the environment .

Eigenschaften

IUPAC Name |

2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDDLAZXUYIVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(C)(C)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058176 | |

| Record name | Bromobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74712-19-9 | |

| Record name | Bromobutide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74712-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobutide [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074712199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOBUTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7II02Q363B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary site of action of Bromobutide?

A1: Bromobutide inhibits acyl-ACP thioesterase (FAT), an enzyme crucial for lipid biosynthesis in plants. []

Q2: What are the downstream consequences of Bromobutide's inhibition of FAT?

A2: Inhibiting FAT disrupts lipid biosynthesis, leading to the accumulation of acyl-ACP intermediates and a deficiency in essential fatty acids, ultimately inhibiting plant growth and causing weed death. []

Q3: Are there any other potential mechanisms of action attributed to Bromobutide?

A3: While FAT inhibition is the primary mode of action, earlier studies suggest Bromobutide might also interfere with other plant processes. This includes disrupting photosynthesis and amino acid synthesis, but further research is needed to confirm these secondary mechanisms. []

Q4: What is the molecular formula and weight of Bromobutide?

A4: The molecular formula of Bromobutide is C14H20BrNO, and its molecular weight is 298.20 g/mol.

Q5: Is there any spectroscopic data available for Bromobutide?

A5: While the provided research papers primarily focus on metabolic pathways and ecological impacts, X-ray analysis confirms the R-configuration at the acid moiety of Bromobutide as essential for its herbicidal activity. [] Detailed spectroscopic data may require further investigation in specialized databases.

Q6: Does Bromobutide degrade under sunlight exposure?

A6: Yes, Bromobutide undergoes photodegradation in water under sunlight. Its half-life ranges from approximately 11-13 weeks in distilled, seawater, and paddy field water but decreases to 1.3 weeks in a 2% acetone solution. []

Q7: What are the primary photodegradation products of Bromobutide?

A7: Bromobutide's photodegradation involves several pathways, including oxidation of the gem-dimethyl or tert-butyl group, hydroxylation of the phenyl ring, substitution of the bromine atom by a hydroxyl group, cleavage of the amide bond, and cleavage of the carbon-bromine or benzylic carbon-nitrogen bond. The phenyl ring and carbonyl carbon ultimately degrade to CO2. []

Q8: Does Bromobutide exhibit any catalytic properties?

A8: The research primarily focuses on Bromobutide's herbicidal activity and does not indicate any inherent catalytic properties. Its action stems from binding to and inhibiting the FAT enzyme rather than catalyzing a chemical reaction. []

Q9: Have any computational studies been conducted on Bromobutide?

A9: While the provided research doesn't detail specific computational studies, quantitative structure-activity relationship (QSAR) models were used in the design of Bromobutide and its analogs. These models linked the compound's structure to its herbicidal activity, guiding the development of more effective herbicides. []

Q10: How do structural modifications affect Bromobutide's herbicidal activity?

A10: QSAR studies show that bulky substituents in both the acid and amine moieties of the N-benzylbutanamide scaffold, like those in Bromobutide, significantly enhance herbicidal activity, potentially by hindering degradation mechanisms. []

Q11: Are there specific examples of how structural modifications impact Bromobutide's activity against different weed species?

A11: Research shows that larger substituents at the acid moiety of Bromobutide analogs improve activity against bulrush. Against purple nutsedge, larger steric bulk is beneficial, while haloalkyl substituents are detrimental. []

Q12: What is known about the formulation of Bromobutide?

A12: Bromobutide is often formulated as a granular product for paddy field application. Its formulation can influence its efficacy and environmental fate. For instance, researchers have explored incorporating it into suspension concentrates for water inlet application. []

Q13: Is there information available regarding specific SHE regulations for Bromobutide?

A13: While the provided research doesn't detail specific regulations, Bromobutide's presence in water resources is monitored in regions where it's used. [, , , ] This monitoring data informs risk assessments and potential regulatory actions to minimize environmental impacts.

Q14: How is Bromobutide metabolized in rats?

A14: In rats, Bromobutide is primarily metabolized through phenyl- and t-butyl oxidation, debromination, and glucuronidation. These metabolites are excreted in feces and urine. The debrominated product, debromo-bromobutide, is a significant metabolite. [, , ]

Q15: How does Bromobutide behave in fish?

A16: Studies on killifish (Oryzias latipes) indicate that Bromobutide and its debromo metabolite have relatively low bioconcentration factors. Both the parent compound and its metabolite are rapidly excreted by the fish. []

Q16: What is the efficacy of Bromobutide against various paddy field weeds?

A17: Bromobutide demonstrates excellent control over annual and perennial weeds in paddy fields, especially Monochoria vaginalis and Scirpus juncoides. It offers broad-spectrum weed control and is safe for rice plants under paddy conditions. [, , ]

Q17: Are there known cases of weed resistance to Bromobutide?

A18: While the provided research doesn't explicitly mention Bromobutide resistance, it highlights the emergence of sulfonylurea (SU) herbicide-resistant weeds in paddy fields. [, , ] The research suggests using Bromobutide, with its distinct mode of action, as a component in mixtures to combat SU-resistant weeds effectively.

Q18: What is the toxicological profile of Bromobutide?

A18: The research primarily focuses on Bromobutide's environmental fate and herbicidal activity. While acute toxicity studies are typically conducted during pesticide development, this information is not detailed in the provided papers.

Q19: What is the environmental fate of Bromobutide?

A20: Bromobutide applied to paddy fields can enter water bodies through runoff. Studies have detected Bromobutide and its debromo metabolite in river water and Lake Biwa, Japan, indicating its persistence and potential for aquatic exposure. [, , , ]

Q20: What are the primary routes of Bromobutide degradation in the environment?

A21: Bromobutide degrades through photolysis in water and microbial degradation in soil. The degradation pathways involve oxidation, debromination, and ultimately mineralization to carbon dioxide. [, ]

Q21: Are there concerns about Bromobutide's impact on aquatic organisms?

A22: While Bromobutide's bioconcentration in fish appears low, its presence in water bodies raises concerns about potential chronic effects on aquatic organisms. Further research is needed to fully understand its long-term ecological impacts. []

Q22: Are there alternative herbicides to Bromobutide for paddy field weed control?

A23: Research suggests several alternative herbicides, including benzobicyclon, mesotrione, pyrimisulfan, penoxsulam, mefenacet, and fentrazamide, for controlling various paddy field weeds. [, , , ] The choice of herbicide depends on the weed spectrum, resistance patterns, and desired application timing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.